2,4,6,8-Tetrachlorodibenzothiophene
Overview
Description
2,4,6,8-Tetrachlorodibenzothiophene is a polychlorinated dibenzothiophene compound. It is structurally characterized by a dibenzothiophene core with four chlorine atoms substituted at the 2, 4, 6, and 8 positions. This compound is of significant interest due to its environmental persistence and potential ecological health risks .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6,8-Tetrachlorodibenzothiophene can be synthesized through the chlorination of dibenzothiophene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure selective chlorination at the desired positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4,6,8-Tetrachlorodibenzothiophene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Less chlorinated dibenzothiophenes.
Substitution: Functionalized dibenzothiophenes with various substituents.
Scientific Research Applications
2,4,6,8-Tetrachlorodibenzothiophene has several scientific research applications:
Environmental Studies: It is used as a model compound to study the behavior and fate of polychlorinated dibenzothiophenes in the environment.
Analytical Chemistry: It serves as a standard for developing analytical methods for detecting and quantifying polychlorinated dibenzothiophenes in environmental samples.
Mechanism of Action
The mechanism of action of 2,4,6,8-Tetrachlorodibenzothiophene involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor, leading to the activation of various signaling pathways. This interaction can result in the induction of enzymes involved in xenobiotic metabolism, contributing to its toxic effects .
Comparison with Similar Compounds
2,3,7,8-Tetrachlorodibenzodioxin: Known for its high toxicity and environmental persistence.
2,3,7,8-Tetrachlorodibenzofuran: Structurally similar but with different chlorine substitution patterns.
Polychlorinated Biphenyls: Another class of persistent organic pollutants with similar environmental and health concerns.
Uniqueness: 2,4,6,8-Tetrachlorodibenzothiophene is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior. Its distinct structure makes it a valuable compound for studying the effects of chlorination on dibenzothiophenes .
Properties
IUPAC Name |
2,4,6,8-tetrachlorodibenzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4S/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHNCYZIZUPLLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(S2)C(=CC(=C3)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158888 | |
Record name | Dibenzothiophene, 2,4,6,8-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50158888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134705-49-0 | |
Record name | Dibenzothiophene, 2,4,6,8-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134705490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzothiophene, 2,4,6,8-tetrachloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50158888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential environmental risks associated with 2,4,6,8-Tetrachlorodibenzothiophene as highlighted by the research?
A: The research indicates that this compound is present in the Newark Bay Estuary [] and has the potential to bioaccumulate in benthic marine species []. This raises concerns about its persistence in the environment and its potential to disrupt aquatic ecosystems. Further research is needed to understand the long-term ecological impact of this compound.
Q2: What future research directions are suggested by these studies regarding this compound?
A: The identification of this compound in the Newark Bay Estuary suggests a need to investigate its potential sources and pathways of release []. Additionally, the observed bioaccumulation in marine organisms [] necessitates further investigation into the potential toxicological effects of this compound on these organisms and the potential for biomagnification up the food chain.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.